An In-depth Technical Guide to the Physicochemical Properties of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl
An In-depth Technical Guide to the Physicochemical Properties of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physicochemical properties of 8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride (HCl). As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental context and rationale, ensuring scientific integrity and practical applicability for professionals in drug discovery and development.
Introduction: The 1-Thia-4-azaspiro[4.5]decane Scaffold
The 1-thia-4-azaspiro[4.5]decane core is a noteworthy heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct framework for the development of novel therapeutic agents. The incorporation of sulfur and nitrogen heteroatoms imparts specific physicochemical characteristics that are advantageous for drug design, such as the potential for hydrogen bonding and the modulation of electronic properties. This spirocyclic system has been investigated for a range of biological activities, underscoring its importance in modern drug discovery.
Chemical Structure and Core Properties
The foundational step in understanding any molecule is a thorough characterization of its structure and fundamental properties.
Chemical Structure:
Caption: Chemical structure of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl.
Table 1: Core Physicochemical Properties of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl
| Property | Value | Source |
| CAS Number | 1221792-77-3 | [1] |
| Molecular Formula | C₁₄H₂₀ClNS | [1] |
| Molecular Weight | 285.84 g/mol | Calculated |
| Melting Point | 226 - 229 °C | [1] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| InChI Key | OSEQWRQHWXGSSD-UHFFFAOYSA-N | [1] |
Expert Insight: The high melting point of this compound suggests a stable crystalline lattice structure, which is typical for hydrochloride salts of organic bases. The presence of the HCl salt form significantly influences its physical properties, most notably its solubility in aqueous media, a critical factor for pharmaceutical development.
Synthesis and Purification
Conceptual Synthetic Workflow:
Caption: Proposed synthetic workflow for 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl.
Experimental Protocol: General Procedure for the Synthesis of the 1-Thia-4-azaspiro[4.5]decane Core
This is a generalized protocol based on the synthesis of related compounds and should be adapted and optimized for the specific target molecule.
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-phenylcyclohexanone (1 equivalent), an ammonia source (e.g., ammonium acetate, excess), and a suitable solvent such as toluene or benzene.
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Imination: Reflux the mixture to form the corresponding imine in situ, with azeotropic removal of water.
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Thiazolidinone Formation: After imine formation is complete (as monitored by TLC or GC-MS), add mercaptoacetic acid (1.1 equivalents) to the reaction mixture.
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Cyclization: Continue to reflux the mixture until the reaction is complete, again with azeotropic removal of water.
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Work-up and Purification of Intermediate: After cooling, the reaction mixture is typically washed with an aqueous bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Reduction: The purified thiazolidinone intermediate is then dissolved in an anhydrous aprotic solvent (e.g., THF) and treated with a suitable reducing agent (e.g., LiAlH₄) to reduce the carbonyl group.
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Work-up and Purification of Free Base: The reaction is carefully quenched, and the product is extracted. The combined organic extracts are dried and concentrated. The crude free base is then purified, typically by column chromatography.
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Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in the same or a miscible solvent until precipitation is complete.
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Isolation: The resulting solid hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Solubility and pKa
Specific experimental data for the solubility and pKa of 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl are not available in the public domain. However, based on its structure as a hydrochloride salt of an amine, the following can be inferred:
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Solubility: The compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol due to the ionic nature of the hydrochloride salt. Its solubility is likely to be lower in less polar solvents such as dichloromethane and chloroform, and poor in nonpolar solvents like hexanes.
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pKa: The pKa of the protonated secondary amine is likely to be in the range of 9-11, typical for similar cyclic amines. This value is critical for understanding its ionization state at physiological pH and is a key parameter in drug absorption and distribution studies.
Spectroscopic and Analytical Data
While specific spectra for 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl are not publicly available, the expected spectral characteristics can be predicted based on the analysis of closely related analogs.
Expected Spectroscopic Signatures:
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¹H NMR:
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Aromatic Protons: Signals corresponding to the phenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm).
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Cyclohexane Protons: A series of complex multiplets for the methylene and methine protons of the cyclohexane ring would be expected in the aliphatic region (typically δ 1.5-3.0 ppm).
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Thiazolidine Protons: Signals for the methylene groups adjacent to the sulfur and nitrogen atoms would likely appear as distinct signals, potentially in the δ 2.5-3.5 ppm range.
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N-H Proton: A broad signal corresponding to the protonated amine (N⁺-H) would be present, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR:
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Aromatic Carbons: Signals for the carbons of the phenyl ring would be observed in the downfield region (typically δ 125-150 ppm).
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Spiro Carbon: A characteristic signal for the spiro carbon atom would be present.
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Aliphatic Carbons: Signals for the carbons of the cyclohexane and thiazolidine rings would appear in the upfield region.
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IR Spectroscopy:
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N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ would be indicative of the ammonium salt (R₂N⁺H₂).
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C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=C Stretch: Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry:
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The mass spectrum would be expected to show the molecular ion peak for the free base (C₁₄H₁₉NS) at m/z 233.13. Fragmentation patterns would likely involve cleavage of the rings and loss of the phenyl group.
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Conclusion and Future Directions
8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl is a member of a promising class of spirocyclic compounds with potential applications in drug discovery. While some of its core physicochemical properties are known, a comprehensive public dataset including solubility, pKa, and detailed spectral analysis is currently lacking. The synthetic pathway proposed herein provides a viable route for its preparation, which would enable further detailed characterization. Future research should focus on the experimental determination of these missing physicochemical parameters to build a complete profile of this compound, which is essential for its advancement in any drug development program.
References
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Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
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Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. [Link]
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Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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El-Sayed, W. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(7), 2973. [Link]
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Zhen, W., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6213-6226. [Link]
